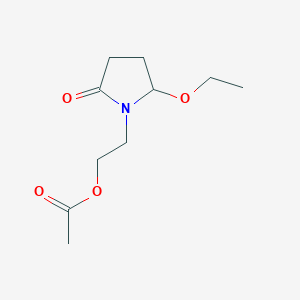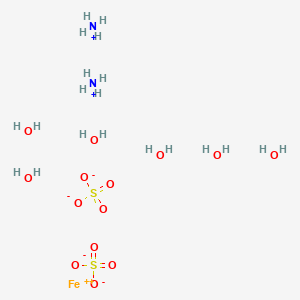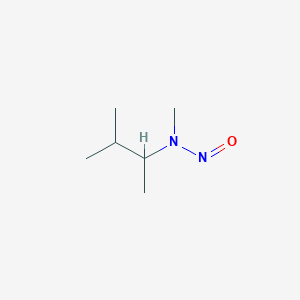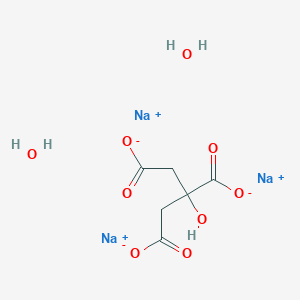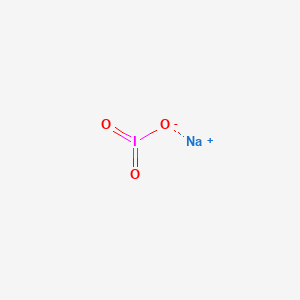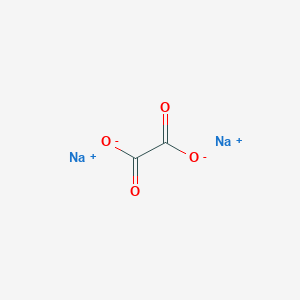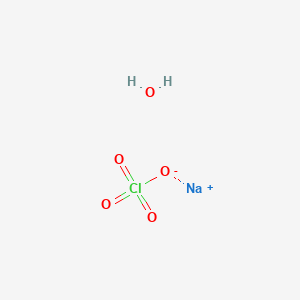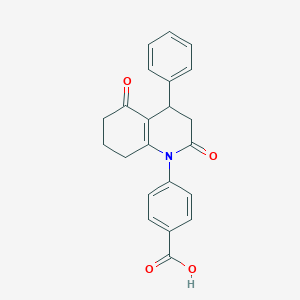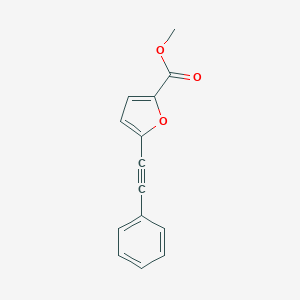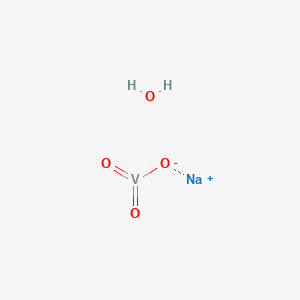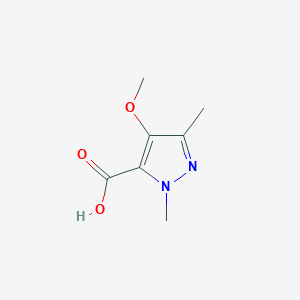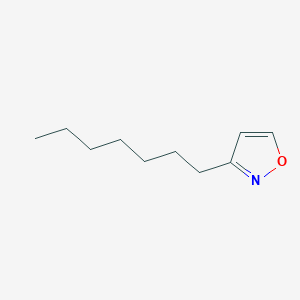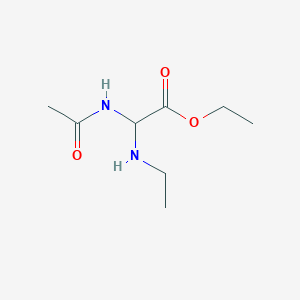
Ethyl 2-acetamido-2-(ethylamino)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-acetamido-2-(ethylamino)acetate, also known as Lidocaine, is a local anesthetic that is commonly used in medical procedures. It was first synthesized in 1943 by Swedish chemist Nils Löfgren and has since become one of the most widely used local anesthetics in the world. Lidocaine works by blocking the transmission of nerve impulses, thereby numbing the area where it is applied.
作用机制
Ethyl 2-acetamido-2-(ethylamino)acetate works by blocking the voltage-gated sodium channels that are responsible for the transmission of nerve impulses. By blocking these channels, Ethyl 2-acetamido-2-(ethylamino)acetate prevents the transmission of pain signals and numbs the area where it is applied.
生化和生理效应
Ethyl 2-acetamido-2-(ethylamino)acetate has a number of biochemical and physiological effects. It can cause a decrease in heart rate and blood pressure, as well as a decrease in the excitability of nerves. Ethyl 2-acetamido-2-(ethylamino)acetate can also cause a decrease in the release of neurotransmitters, such as norepinephrine and glutamate.
实验室实验的优点和局限性
Ethyl 2-acetamido-2-(ethylamino)acetate is a widely used local anesthetic in laboratory experiments due to its ability to block nerve impulses and numb the area where it is applied. However, Ethyl 2-acetamido-2-(ethylamino)acetate has limitations in certain types of experiments, particularly those that require the use of intact nerves or nerve fibers.
未来方向
There are a number of future directions for the study of Ethyl 2-acetamido-2-(ethylamino)acetate. One area of research is the development of new local anesthetics that are more effective and have fewer side effects than Ethyl 2-acetamido-2-(ethylamino)acetate. Another area of research is the study of the long-term effects of Ethyl 2-acetamido-2-(ethylamino)acetate use, particularly in patients with chronic pain. Additionally, there is ongoing research into the use of Ethyl 2-acetamido-2-(ethylamino)acetate as a treatment for certain types of cancer.
科学研究应用
Ethyl 2-acetamido-2-(ethylamino)acetate has a wide range of scientific research applications. It is commonly used in the study of pain and pain management, as well as in the study of nerve function and transmission. Ethyl 2-acetamido-2-(ethylamino)acetate is also used in the study of cardiac arrhythmias and as a treatment for certain types of arrhythmias.
属性
CAS 编号 |
133873-10-6 |
|---|---|
产品名称 |
Ethyl 2-acetamido-2-(ethylamino)acetate |
分子式 |
C8H16N2O3 |
分子量 |
188.22 g/mol |
IUPAC 名称 |
ethyl 2-acetamido-2-(ethylamino)acetate |
InChI |
InChI=1S/C8H16N2O3/c1-4-9-7(10-6(3)11)8(12)13-5-2/h7,9H,4-5H2,1-3H3,(H,10,11) |
InChI 键 |
YZGLWARQMNSPBY-UHFFFAOYSA-N |
SMILES |
CCNC(C(=O)OCC)NC(=O)C |
规范 SMILES |
CCNC(C(=O)OCC)NC(=O)C |
同义词 |
Acetic acid, (acetylamino)(ethylamino)-, ethyl ester (9CI) |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


